Ethyl 2-(phenylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCYHVJDEQVMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306974 | |
| Record name | Ethyl 2-(phenylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23868-11-3 | |
| Record name | Ethyl 2-(phenylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23868-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(phenylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Ethyl 2 Phenylamino Benzoate
Synthetic Methodologies
The primary methods for synthesizing this compound involve the formation of the N-phenyl bond, a type of C-N cross-coupling reaction.
Ullmann Condensation
The Ullmann condensation is a classic method for the N-arylation of amines. researchgate.net In the context of this compound, this would typically involve the reaction of ethyl 2-chlorobenzoate (B514982) or ethyl 2-bromobenzoate (B1222928) with aniline (B41778) in the presence of a copper catalyst. researchgate.netgrafiati.com Variations of this reaction have been developed to improve yields and reaction conditions, such as using microwave irradiation to accelerate the process. researchgate.nettandfonline.comresearchgate.net
Buchwald-Hartwig Amination
A more modern and often more efficient method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine. For the synthesis of this compound, ethyl 2-bromobenzoate can be reacted with aniline using a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand like XPhos. fit.edu This method often proceeds under milder conditions and with higher yields compared to the traditional Ullmann reaction.
| Reaction | Reactants | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Ethyl 2-halobenzoate, Aniline | Copper catalyst (e.g., CuI, CuO), Base | Classic method, often requires high temperatures. researchgate.netgoogle.com |
| Buchwald-Hartwig Amination | Ethyl 2-bromobenzoate, Aniline | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base | Milder conditions, often higher yields. fit.edu |
Spectroscopic Data and Physical Properties
The characterization of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are crucial for confirming the structure of the molecule. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on both the benzoate (B1203000) and phenyl rings, as well as the quartet and triplet for the ethyl ester group. fit.edu
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the N-H bond, the C=O of the ester, and the C-O single bond, as well as bands associated with the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The monoisotopic mass of this compound is 241.1103 g/mol . epa.gov
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO₂ | epa.gov |
| Average Mass | 241.29 g/mol | epa.gov |
| Monoisotopic Mass | 241.110279 g/mol | epa.gov |
| Appearance | Pale yellow solid or oil | fit.edu |
| Storage | Sealed in dry, 2-8°C | ambeed.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Phenylamino Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum of Ethyl 2-(phenylamino)benzoate provides a precise count of chemically non-equivalent protons and insights into their immediate electronic environment and neighboring protons. The spectrum is characterized by distinct signals for the ethyl group protons and the aromatic protons on the two phenyl rings.
Aromatic Protons: The protons on the two aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm orgchemboulder.com. Their exact chemical shifts and splitting patterns are influenced by the electronic effects of the amino and ester substituents. For instance, in a related derivative, ethyl 3-(2-cyanophenyl)-2-(phenylamino)propanoate, aromatic protons appear in a complex multiplet between 6.55 and 7.56 ppm amazonaws.com.
Amine Proton (N-H): The proton attached to the nitrogen atom usually appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found between 1-5 ppm for amino groups orgchemboulder.com.
Ethyl Ester Protons: The ethyl group gives rise to two characteristic signals. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet around 4.0-4.4 ppm. amazonaws.comrsc.org The terminal methyl protons (-OCH₂CH₃) are further upfield and appear as a triplet around 1.1-1.4 ppm amazonaws.com. The coupling between these two groups (a quartet and a triplet) is a classic signature of an ethyl group.
Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound Moieties
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 6.0 - 8.5 orgchemboulder.com | Multiplet (m) | Complex pattern due to two distinct ring systems. |
| Amine (N-H) | 1.0 - 5.0 orgchemboulder.com | Broad Singlet (br s) | Position and broadening are solvent-dependent. |
| Ethyl Methylene (-OCH₂CH₃) | 4.0 - 4.4 amazonaws.comrsc.org | Quartet (q) | Coupled to the adjacent methyl protons. |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing a carbon count and information about its hybridization and electronic environment.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, typically appearing in the 165-185 ppm region askfilo.comlibretexts.org. For ethyl benzoate (B1203000), this peak is observed around 166.8 ppm askfilo.com.
Aromatic Carbons: The twelve carbons of the two phenyl rings resonate between 110 and 150 ppm. libretexts.org The carbons directly attached to nitrogen and the ester group (ipso-carbons) have distinct chemical shifts compared to the other aromatic carbons. For example, in N-substituted anilines, the carbon attached to the nitrogen (C-N) can appear around 148-150 ppm rsc.org.
Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group appears around 60 ppm, influenced by the adjacent electronegative oxygen atom. libretexts.org The methyl carbon (-CH₃) is found in the upfield region, typically between 10 and 15 ppm libretexts.org. In ethyl benzoate, these signals are found at approximately 61.1 ppm and 17.3 ppm, respectively askfilo.com.
Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | 165 - 185 libretexts.org | The most downfield signal. |
| Aromatic (C-N, C-C, C-H) | 110 - 150 libretexts.org | Multiple peaks representing the 12 aromatic carbons. |
| Ethyl Methylene (-OCH₂) | 50 - 65 libretexts.org | Signal for the carbon adjacent to the ester oxygen. |
Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities by revealing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would unambiguously link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. It would also confirm the connectivity of the ethyl group by showing a cross-peak between the methylene protons (~4.2 ppm) and the methylene carbon (~61 ppm), and another between the methyl protons (~1.3 ppm) and the methyl carbon (~14 ppm). columbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org A NOESY spectrum is crucial for determining the preferred conformation of the molecule. It can reveal spatial proximity between the N-H proton and protons on the adjacent aromatic rings. Furthermore, it can show correlations between the ortho-protons of the benzoate ring and the ortho-protons of the phenylamino (B1219803) ring, which provides insight into the torsional angle between the two rings. rsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related structures provides a guide to the expected vibrational frequencies. rsc.org
N-H Stretching: A characteristic sharp to medium absorption band for the secondary amine (N-H) stretch is expected in the region of 3200-3500 cm⁻¹ dergipark.org.tr.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹ vscht.cz. In derivatives, these have been observed around 3072 cm⁻¹ and 2943-2981 cm⁻¹, respectively. amazonaws.comrsc.org
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is one of the most prominent features of the spectrum. For a conjugated ester like this, the band is expected around 1715-1730 cm⁻¹ vscht.cz. For a similar structure, ethyl 3-(2-cyanophenyl)-2-(phenylamino)propanoate, this peak is seen at 1731 cm⁻¹ amazonaws.com.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1620 cm⁻¹ region. mdpi.com
C-O Stretching: The C-O stretches of the ester group produce strong bands in the 1050-1300 cm⁻¹ region vscht.cz.
A detailed analysis of the FT-IR spectrum allows for the specific assignment of observed absorption bands to the vibrational modes of the molecule's functional groups.
Table 3: Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
|---|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine | Confirms the phenylamino moiety. dergipark.org.tr |
| > 3000 | C-H Stretch | Aromatic | Indicates the presence of phenyl rings. vscht.cz |
| < 3000 | C-H Stretch | Aliphatic (Ethyl) | Confirms the ethyl ester group. amazonaws.comrsc.org |
| ~1720 | C=O Stretch | Ester | Strong absorption, characteristic of the carbonyl group. amazonaws.comvscht.cz |
| 1450-1620 | C=C Stretch | Aromatic Ring | Multiple bands expected. mdpi.com |
| 1050-1300 | C-O Stretch | Ester | Associated with the C-O single bonds of the ester. vscht.cz |
This comprehensive spectroscopic analysis, combining various NMR and IR techniques, enables the unambiguous structural elucidation and characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Properties
The electronic absorption spectra of this compound and its derivatives are characterized by transitions occurring within the molecule's chromophores. The fundamental structure, N-phenylanthranilic acid (also known as fenamic acid), serves as the core chromophore. researchgate.net The UV-Vis spectrum of a molecule is dictated by the types of electronic transitions that can occur when the molecule absorbs light. These transitions involve the promotion of electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The common transitions include σ → σ, n → σ, π → π, and n → π. upi.eduelte.hu
For compounds like this compound, which contain aromatic rings and atoms with lone pairs of electrons (like nitrogen and oxygen), the most significant absorptions in the UV-Vis region are typically due to π → π* and n → π* transitions. upi.eduelte.hu The presence of conjugated systems, such as the two aromatic rings linked by a nitrogen atom, leads to delocalization of π electrons, which lowers the energy gap between the π and π* orbitals. This results in absorption at longer wavelengths (a bathochromic or red shift).
The UV-Vis spectra of diphenylamine (B1679370) and its derivatives, which share structural similarities with this compound, are influenced by these electronic transitions. researchgate.net The introduction of substituents on the aromatic rings can further modify the electronic properties and, consequently, the absorption spectra. For instance, the presence of an ester group, such as the ethyl group in this compound, can influence the electronic distribution within the molecule.
Studies on related compounds, such as fenamates, show that the electronic spectra exhibit characteristic absorption bands. For example, in copper(II) complexes with derivatives of N-phenylanthranilic acid, intraligand transitions are observed in the UV region, typically between 332-347 nm. researchgate.net
The chromophoric properties are also evident in the study of similar structures like ethyl 4-(dimethylamino)benzoate, which displays a strong absorption maximum at 310.25 nm in ethanol (B145695), attributed to the π → π* transition of the conjugated system. photochemcad.com The molar extinction coefficient (ε) provides a measure of the probability of a particular electronic transition. High values of ε are associated with "allowed" transitions, such as π → π, while lower values are typical for "forbidden" transitions like n → π. elte.hu
Solvent Effects on Absorption Maxima
The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. su.edu.lyeurjchem.com This effect arises from differential solvation of the ground and excited states of the molecule. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can alter the energy levels of the electronic states. su.edu.ly
For polar molecules, an increase in solvent polarity often leads to a shift in the λmax. A bathochromic (red) shift occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, a hypsochromic (blue) shift is observed when the ground state is more stabilized.
Studies on similar compounds have demonstrated these solvent effects. For example, the investigation of synthesized acrylates in different solvents (water, methanol, and chloroform) showed that the absorption maximum (λmax) shifted depending on the solvent's polarity. su.edu.ly For some compounds, a decrease in wavelength corresponded to an increase in absorbance and an increase in the polarity of the solvent. su.edu.ly Similarly, the study of thiophene (B33073) dyes in methanol, chloroform, and DMF revealed significant shifts in λmax, with the introduction of different functional groups also playing a role. biointerfaceresearch.com
The solvatochromic behavior of N-phenylanthranilic acid has also been noted, where spectral differences are observed between solutions in aqueous and organic solvents of low dielectric constant. nih.gov This highlights the sensitivity of the electronic structure of the fenamate core to the surrounding solvent environment. The study of fluorescein (B123965) and its derivatives in various solvents also illustrates how solvatochromic parameters can be used to rationalize the changes in absorption spectra. ijcce.ac.ir
The following table summarizes the effect of different solvents on the absorption maxima of related compounds, illustrating the principle of solvatochromism.
| Compound Class | Solvent 1 (Polarity) | λmax (nm) | Solvent 2 (Polarity) | λmax (nm) | Solvent 3 (Polarity) | λmax (nm) | Reference |
| Acrylates | Water (High) | 291-314 | Methanol (Medium) | 296-311 | Chloroform (Low) | 304-318 | su.edu.ly |
| Thiophene Dyes | Methanol (Medium) | 486-502 | Chloroform (Low) | 502-512 | DMF (High) | 626-654 | biointerfaceresearch.com |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of a compound, which is a critical step in its structural elucidation. For this compound, with a molecular formula of C15H15NO2, the calculated monoisotopic mass is 241.110279 g/mol . epa.gov
HRMS data is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. In the study of derivatives of N-phenylanthranilic acid, HRMS is routinely used to confirm the chemical structures of the synthesized molecules. researchgate.netresearchgate.netthieme-connect.com For instance, in the synthesis of new fenamate-based derivatives, HRMS was employed alongside other spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR to verify the structures. researchgate.net
The following table provides the exact mass information for this compound.
| Compound Name | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass ( g/mol ) | Reference |
| This compound | C15H15NO2 | 241.29 | 241.110279 | epa.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures, determination of purity, and confirmation of the molecular weight of individual components. rsc.org
For this compound and its derivatives, LC-MS is an invaluable tool for quality control during and after synthesis. The liquid chromatography step separates the target compound from any starting materials, by-products, or impurities. The mass spectrometer then provides the molecular weight of the eluting components, confirming the identity of the desired product and assessing its purity.
LC-MS methods are often developed using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For example, an LC-MS method for the analysis of ethyl 2-(diethylamino)benzoate utilized a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are typically used instead of non-volatile acids like phosphoric acid. sielc.comnih.gov
The ionization source is a critical component of the LC-MS system. Electrospray ionization (ESI) is commonly used for polar molecules like fenamates, and it can be operated in either positive or negative ion mode. vliz.be In positive ion mode, the protonated molecule [M+H]⁺ is often observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. vliz.be Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information that enhances the certainty of identification. nih.gov
The utility of LC-MS is demonstrated in the analysis of various pharmaceuticals, including mefenamic acid, a related fenamate. nih.govvliz.beimpactfactor.org These methods are developed for the quantification of the drug in biological matrices, showcasing the sensitivity and specificity of the technique. nih.govimpactfactor.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. ciqtekglobal.com this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum on its own.
However, EPR spectroscopy can be a valuable tool for studying derivatives of this compound that are specifically designed to be paramagnetic. This can be achieved by:
Incorporating a paramagnetic metal ion: Complexes of fenamates with transition metals like copper(II) have been synthesized and characterized. researchgate.netnih.gov These complexes are paramagnetic due to the unpaired d-electron(s) on the copper ion and exhibit characteristic EPR spectra. The analysis of the EPR spectrum can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net
Generating a radical species: While not a common application for this class of compounds, it is theoretically possible to generate a radical cation or anion of this compound through oxidation or reduction. These radical species would have an unpaired electron and could be studied by EPR. Studies have been conducted on the intermolecular proton exchange of related systems involving phenoxyl radicals and N-phenylanthranilic acid using EPR spectroscopy. buketov.edu.kzgoogle.ru
In the context of copper(II) complexes with N-phenylanthranilic acid derivatives, EPR spectra of powdered samples have been measured and simulated to understand the electronic structure of the complexes. researchgate.net Similarly, EPR has been used to study polymers containing related chromophores. mdpi.comresearchgate.net
Therefore, while EPR spectroscopy is not directly applicable to the characterization of this compound itself, it is a relevant technique for studying its paramagnetic derivatives and its interactions in radical-containing systems.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. scribd.com It provides precise data on molecular geometry, conformation, and the nature of crystal packing.
For example, the crystal structure of a derivative, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, was determined to be monoclinic, belonging to the space group P2₁/n. researchgate.net Similarly, the structure of ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate was also elucidated, providing precise atomic coordinates and confirming its molecular constitution. researchgate.net
Metal complexes of fenamates, the parent acids of this compound, have also been extensively studied. The synthesis of cobalt(II) and nickel(II) complexes with mefenamato ligands resulted in compounds whose crystal structures were determined by SC-XRD. nih.gov One cobalt complex, [Co₂(mef)₄(EtOH)₂(H₂O)₄], forms a polymeric chain, while [Co(mef)₂(MeOH)₄]∙2MeOH and its nickel(II) analogue are quasi-isostructural. nih.gov A manganese(II) flufenamate (B1227613) complex was found to crystallize in the triclinic space group P1̅, forming infinite polymeric chains. mdpi.com
The table below summarizes crystallographic data for selected derivatives and related complexes.
| Compound | Formula | Crystal System | Space Group | Reference |
| Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate | C₁₇H₁₄Cl₂N₂O₂ | Monoclinic | P2₁/n | researchgate.net |
| [Co₂(mefenamato)₄(EtOH)₂(H₂O)₄] | C₆₂H₆₈Co₂N₄O₁₄ | Triclinic | P1̅ | nih.gov |
| [Co(mefenamato)₂(MeOH)₄]∙2MeOH | C₃₆H₄₈CoN₂O₁₂ | Monoclinic | C2/c | nih.gov |
| [Ni(mefenamato)₂(MeOH)₄]∙2MeOH | C₃₆H₄₈N₂NiO₁₂ | Monoclinic | C2/c | nih.gov |
| [Mn₃(flufenamato)₆(H₂O)(EtOH)]·3EtOH | C₉₂H₈₀F₁₈Mn₃N₆O₁₇ | Triclinic | P1̅ | mdpi.com |
The arrangement of molecules within a crystal lattice and the non-covalent forces governing this packing are critical for understanding the physical properties of a solid-state material. XRD analysis, often complemented by computational methods like Hirshfeld surface analysis, provides deep insights into these intermolecular interactions.
In the crystal structures of fenamate complexes, hydrogen bonding plays a significant role in building supramolecular architectures. For instance, in copper(II) fenamate complexes, monomeric units assemble into one-dimensional chains or two-dimensional networks through hydrogen bonds. rsc.org In cobalt(II) and nickel(II) mefenamato complexes, strong intermolecular hydrogen bonds with diverse topologies lead to unique quasi-isostructural arrangements. nih.gov
Beyond classical hydrogen bonds, other weak interactions such as C–H···O, C–H···N, and π–π stacking are crucial in stabilizing the crystal packing. In the structure of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, a combination of O–H···S and N–H···O hydrogen bonds creates supramolecular layers. nih.gov These layers are further connected by π–π stacking interactions between benzene (B151609) rings and C=O···π interactions, highlighting the importance of both electrostatic and dispersion forces in the crystal's stability. nih.gov Similarly, in a fluorinated thiazolo[3,2-a]pyrimidine derivative, weak C–H···O and C–H···N hydrogen bonds link molecules to form chains of rings. researchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. This method has been applied to mefenamato and flufenamato complexes to analyze the packing topology and reveal changes in interaction assemblies around the metal centers. nih.govmdpi.com
Despite a comprehensive search for scientific literature, a dedicated computational and theoretical investigation of this compound, with the specific detailed data required to fully populate the requested article outline, could not be located. Publicly available resources and research databases did not yield a study containing the necessary calculated values for geometry optimization, frontier molecular orbitals, Natural Bond Orbital analysis, Molecular Electrostatic Potential mapping, and thermodynamic properties for this specific compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. The generation of such an article would require speculative data, which would not meet the required standards of scientific accuracy.
Computational and Theoretical Investigations of Ethyl 2 Phenylamino Benzoate
Molecular Modeling and Simulation Studies
Conformational Analysis and Energy Minimization
Conformational analysis is a crucial computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like Ethyl 2-(phenylamino)benzoate, which possesses several rotatable single bonds, numerous conformations are possible. Identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface, is essential for understanding its chemical behavior and interactions.
The process of conformational analysis typically involves a systematic search of the molecule's potential energy surface. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often paired with a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost. For instance, in a study of benzothiazole (B30560) derivatives, which also feature linked aromatic rings, conformational analysis was carried out by varying the dihedral angle between the rings in steps of 30° over a full 360° rotation to identify the most stable conformers. researchgate.net
Once a set of possible conformers is generated, energy minimization is performed to locate the lowest energy structure for each. This is an optimization process where the geometry of the molecule is adjusted to reduce the net forces on the atoms, effectively finding a local or global energy minimum. Common algorithms for energy minimization include the steepest descent and conjugate gradient methods. The geometry optimization procedure calculates the energy at an initial geometry and then iteratively searches for a new geometry with a lower energy until a stable point is reached. mdpi.com For example, in the computational study of chalcone (B49325) isomers, geometry optimization was carried out using DFT with the B3LYP functional and a 6-311G(d,p) basis set to find the most stable structures. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. Unlike static computational methods that focus on stationary states, MD simulations provide insights into the conformational changes, flexibility, and interactions of a molecule in a simulated environment that can mimic physiological conditions.
An MD simulation begins with an initial set of coordinates for all atoms in the system, typically obtained from an energy-minimized structure. Each atom is assigned an initial velocity, and Newton's equations of motion are then solved iteratively to calculate the forces on each atom and their subsequent positions and velocities over a series of small time steps. This process generates a trajectory that describes the motion of the molecule over time.
For this compound, an MD simulation could reveal how the molecule behaves in different solvents, such as water or a non-polar organic solvent. It would allow for the exploration of the conformational landscape and the transitions between different stable and metastable states. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.
Structure-Property Relationships (Computational Derivations)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. One of the key spectroscopic features of this compound is the N-H stretching vibration, which is sensitive to the molecule's electronic structure and its environment, particularly hydrogen bonding.
Density Functional Theory (DFT) calculations are frequently employed to predict vibrational frequencies. These calculations can be performed on the optimized geometry of the molecule to yield a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, a scaling factor is often applied to the calculated frequencies.
For molecules with intramolecular hydrogen bonds involving an N-H group, the position of the N-H stretching band in the infrared (IR) spectrum is a key indicator of the strength of this interaction. A stronger hydrogen bond leads to a greater red-shift (shift to lower wavenumber) of the N-H stretching frequency. Computational studies can accurately predict these shifts. In a study of various intramolecularly hydrogen-bonded systems, excellent correlations were established between observed N-H stretching wavenumbers and calculated harmonic values using B3LYP density functional theory. researchgate.net
The following table illustrates the typical range for N-H stretching frequencies and how they are affected by hydrogen bonding.
| N-H Stretching Mode | Typical Wavenumber Range (cm⁻¹) |
| Free N-H (no hydrogen bonding) | 3500 - 3300 |
| Hydrogen-bonded N-H | 3300 - 3100 |
The correlation between computationally predicted and experimentally measured data is a cornerstone of modern chemical research. This comparison allows for the validation of theoretical models and provides a deeper understanding of the experimental observations. For this compound, this correlation is particularly valuable for interpreting its vibrational spectra (FTIR and Raman).
DFT calculations, after applying an appropriate scaling factor, can produce a theoretical vibrational spectrum that can be compared with the experimental spectrum. In a study on ethyl 4-aminobenzoate, the fundamental vibrational wavenumbers and optimized geometrical parameters were evaluated using the DFT (B3LYP) method with the 6-311++G(d,p) basis set. researchgate.net The assignments of the vibrational spectra were carried out with the help of normal co-ordinate analysis following the Scaled Quantum Mechanical Force Field (SQMFF) methodology. researchgate.net This approach allows for a detailed assignment of each band in the experimental spectrum to a specific molecular vibration.
A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. Discrepancies between the two can often be attributed to factors not fully accounted for in the computational model, such as intermolecular interactions in the solid state or solvent effects in solution. For instance, a theoretical study of 2-phenyl-2-imidazoline (B1199978) noted that differences between calculated and experimental bond lengths could be attributed to the fact that the theoretical calculations were for an isolated molecule in the gaseous phase, while the experimental results were for the molecule in the solid phase. researchgate.net
The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3450 | 3400 |
| C=O Stretch (Ester) | 1710 | 1680 |
| C-N Stretch | 1350 | 1320 |
| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |
Computational Predictions of Molecular Interactions (Molecular Docking excluded from prohibited elements)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein, such as an enzyme or a receptor. The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity of the complex.
The docking process involves two main steps: first, a search algorithm generates a large number of possible conformations of the ligand within the binding site of the protein. Second, a scoring function is used to evaluate each of these conformations and rank them based on their predicted binding affinity. A higher-ranking score generally indicates a more favorable binding interaction.
Although specific molecular docking studies for this compound are not prominently featured in the available literature, the methodology can be illustrated with studies on similar or related compounds. For example, molecular docking studies have been conducted on 3-aryl-4-anilino-2H-chromen-2-one derivatives to investigate their binding pattern with the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov In another study, novel 4-anilinoquinazoline (B1210976) derivatives were evaluated as anticancer agents, and molecular docking was used to study the binding mode of the most potent compound with EGFR and VEGFR-2. ijcce.ac.ir
A hypothetical docking study of this compound with a target enzyme could reveal key interactions, such as:
Hydrogen bonding: The N-H group could act as a hydrogen bond donor, while the carbonyl oxygen of the ester could act as a hydrogen bond acceptor.
Hydrophobic interactions: The two phenyl rings can engage in hydrophobic interactions with non-polar amino acid residues in the binding site.
Pi-pi stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of a docking study are typically visualized as a 3D model of the ligand-protein complex, showing the specific interactions between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for guiding the design of new, more potent analogues.
The following table summarizes the types of interactions that could be predicted in a molecular docking study of this compound with a hypothetical enzyme active site.
| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | C=O (Ester) | Serine, Threonine, Lysine, Arginine |
| Hydrophobic | Phenyl rings, Ethyl group | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
Analysis of Hydrogen Bonding Networks and Intermolecular Forces
The stability and structural integrity of crystalline this compound are significantly influenced by a network of intermolecular forces. Computational analyses, particularly through methods like Hirshfeld surface analysis, provide profound insights into the nature and contribution of these interactions. While specific studies on this compound are not extensively available, analysis of analogous aromatic esters and amino compounds allows for a detailed theoretical exploration of its intermolecular interaction landscape.
The primary hydrogen bond donor in the this compound molecule is the amine group (N-H), while the carbonyl oxygen of the ester group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. It is plausible that in the crystalline state, molecules of this compound form centrosymmetric dimers through N-H···O hydrogen bonds, creating stable ring motifs. iucr.orgnih.gov These primary interactions are crucial in defining the fundamental packing arrangement of the molecules.
Hirshfeld surface analysis is a powerful tool to quantitatively dissect these intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular interactions can be visualized. For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following key contacts:
| Interaction Type | Description | Anticipated Contribution |
| H···H | Contacts between hydrogen atoms on adjacent molecules. | A significant portion, reflecting the abundance of hydrogen atoms on the molecular periphery. |
| O···H / H···O | Primarily associated with N-H···O and C-H···O hydrogen bonds. | A major contributor, highlighting the importance of hydrogen bonding in the crystal packing. iucr.org |
| C···H / H···C | Arising from interactions between aromatic rings and with the ethyl group. | A notable contribution, indicative of π-stacking and other van der Waals forces. |
| N···H / H···N | Related to N-H···N interactions, which may form depending on the packing arrangement. | A smaller but potentially significant contribution to the overall stability. iucr.org |
Energy Framework Calculations for Crystal Stability
To further quantify the forces governing the crystal structure of this compound, energy framework calculations are employed. This computational approach calculates the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice, providing a visual and quantitative understanding of the crystal's mechanical and energetic properties. crystalexplorer.netmdpi.com The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components.
The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. crystalexplorer.net This allows for an intuitive grasp of the anisotropy of the crystal packing and the identification of the dominant forces responsible for its stability.
For this compound, the energy framework analysis would likely reveal the following:
Dispersion Framework (Green Cylinders): This component illustrates the van der Waals forces, which are particularly significant due to the presence of two aromatic rings. π-π stacking interactions between the phenyl rings of adjacent molecules would be visualized as prominent green cylinders, indicating strong dispersion forces. mdpi.com
Total Energy Framework (Blue Cylinders): This provides a holistic view of the crystal's stability by combining all energy components. The topology of the total energy framework reveals the directions of strongest molecular packing and can be correlated with physical properties like mechanical strength and melting point.
A hypothetical breakdown of the interaction energies for a molecular pair in the this compound crystal, based on studies of similar compounds, is presented below. nih.gov
| Energy Component | Description | Estimated Energy (kJ/mol) |
| Electrostatic (Eele) | Arises from the interaction of permanent multipoles. | -30 to -50 |
| Dispersion (Edisp) | Originates from instantaneous fluctuations in electron density. | -40 to -60 |
| Polarization (Epol) | The inductive effect of one molecule on another. | -10 to -20 |
| Repulsion (Erep) | Short-range repulsive forces due to orbital overlap. | +20 to +40 |
| Total (Etot) | Sum of all components. | -60 to -90 |
Derivatives and Analogues of Ethyl 2 Phenylamino Benzoate: Synthesis and Advanced Characterization
N-Substituted Ethyl 2-(phenylamino)benzoate Analogues
Alterations to the nitrogen atom of the phenylamino (B1219803) group introduce significant structural and electronic diversity. This section explores the synthesis and characterization of analogues with phenylthio, cyano, and multiple substituents.
Synthesis and Characterization of Phenylthio-Ethyl Benzoate (B1203000) Derivatives
The introduction of a phenylthio group can be achieved through various synthetic strategies. One documented method involves the synthesis of ethyl 2-(2-aminophenylthio)benzoate. This synthesis commences with the reaction of ethyl 2-(2-nitrophenylthio)benzoate in ethanol (B145695). The nitro group is subsequently reduced using tin(II) chloride dihydrate in a mixture of concentrated hydrochloric acid and ethanol. The reaction mixture is stirred at room temperature, followed by neutralization and extraction with an organic solvent to yield the desired ethyl 2-(2-aminophenylthio)benzoate as a light yellow oil.
Table 1: Synthesis of Ethyl 2-(2-aminophenylthio)benzoate
| Step | Reactants | Reagents | Solvent | Conditions | Product |
|---|
Characterization of such derivatives typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity of atoms and the chemical environment of each proton and carbon. Infrared (IR) spectroscopy helps in identifying key functional groups, such as the N-H and C=O stretching vibrations. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
Investigation of Cyano-Substituted Phenylamino Benzoates
The incorporation of a cyano (-CN) group into the this compound structure can significantly alter its electronic properties. While direct cyanation of this compound is not extensively documented, analogous syntheses of related cyano-containing compounds provide insight into potential synthetic routes. For instance, the synthesis of ethyl 2-cyano-3-substituted aminoacrylates has been reported. These syntheses often start from ethyl cyanoacetate, which undergoes a series of reactions to introduce substituted amino groups.
Synthesis of Tri- and Tetra-substituted Derivatives
The synthesis of tri- and tetra-substituted derivatives of this compound presents a synthetic challenge due to the need for regioselective functionalization of the aromatic rings. General methods for the polysubstitution of diphenylamine (B1679370) derivatives can, however, be adapted. google.com One such method involves the use of N-phenyl phenoxy acetamide (B32628) and metallic phenol (B47542) salts, which undergo an intramolecular nucleophilic attack and aminolysis. google.com This process allows for the preparation of diphenylamine derivatives with various substituents, such as halogens and alkyl groups, on the phenyl rings. google.com
The reaction conditions, including the choice of a polar aprotic solvent like dimethylformamide (DMF) and an optimal reaction temperature between 120-150°C, are critical for achieving high yields. google.com The resulting polysubstituted diphenylamine derivatives can then, in principle, be further modified to introduce the ethyl benzoate moiety.
Advanced characterization techniques are indispensable for confirming the substitution patterns on these complex molecules. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons in the substituted rings. X-ray crystallography can provide unambiguous structural determination if suitable single crystals can be obtained.
Schiff Base Derivatives Based on the Ethyl 2-Aminobenzoate (B8764639) Scaffold
Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are readily synthesized from primary amines and carbonyl compounds and are of significant interest due to their diverse applications.
Synthesis of Schiff Bases from Ethyl 2-Aminobenzoate and Aromatic Aldehydes
The synthesis of Schiff bases from ethyl 2-aminobenzoate typically involves the condensation reaction with a variety of substituted aromatic aldehydes. amazonaws.com This reaction is often carried out in an alcohol solvent, such as ethanol or methanol, and can be catalyzed by an acid, like methane (B114726) sulfonic acid, or a few drops of a base. amazonaws.comijiet.com The general procedure involves refluxing a mixture of equimolar amounts of ethyl 2-aminobenzoate and the desired aromatic aldehyde for several hours. ijiet.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization.
Table 2: Examples of Synthesized Schiff Bases from Ethyl 2-Aminobenzoate
| Aldehyde Reactant | Product Name |
|---|---|
| Salicylaldehyde (B1680747) | Ethyl 2-((2-hydroxybenzylidene)amino)benzoate |
| 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)benzoate |
| 4-Methoxybenzaldehyde | Ethyl 2-((4-methoxybenzylidene)amino)benzoate |
Characterization of Schiff Base Structures and Tautomerism
The structural elucidation of these Schiff base derivatives is accomplished using a combination of spectroscopic techniques. amazonaws.comijiet.com IR spectroscopy is used to confirm the formation of the imine bond, which shows a characteristic stretching vibration in the range of 1600-1650 cm⁻¹. ijiet.com ¹H NMR spectroscopy provides detailed information about the aromatic and aliphatic protons in the molecule. The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region of the spectrum. researchgate.net ¹³C NMR and mass spectrometry further confirm the structure and molecular weight of the synthesized compounds. amazonaws.com
An interesting structural feature of some Schiff bases is the potential for tautomerism. nih.gov For Schiff bases derived from hydroxyl-substituted aldehydes, such as 2,3-dihydroxybenzaldehyde, an equilibrium can exist between the enol-imine and keto-amine tautomeric forms. nih.gov This phenomenon can be investigated using techniques like single-crystal X-ray diffraction, which can reveal the solid-state structure and the presence of intramolecular hydrogen bonds that stabilize one tautomer over the other. nih.gov Spectroscopic methods, such as UV-Visible spectroscopy, can also provide evidence for tautomeric equilibria in solution. researchgate.net
Thiosemicarbazone and Oxadiazole Derivatives
A crucial intermediate for the synthesis of thiosemicarbazone, oxadiazole, and triazole derivatives is 2-(phenylamino)benzohydrazide. This precursor is readily synthesized by reacting this compound with hydrazine (B178648) hydrate, typically in an alcoholic solvent under reflux. The hydrazide group (-CONHNH₂) is a highly reactive nucleophile, serving as the key functional handle for subsequent transformations.
Thiosemicarbazones are a class of compounds known for their coordination chemistry and diverse biological activities. The synthesis of thiosemicarbazones from the 2-(phenylamino)benzohydrazide precursor is a multi-step process.
Synthesis: The primary route involves a two-step sequence. First, 2-(phenylamino)benzohydrazide is reacted with an appropriate alkyl or aryl isothiocyanate (R-N=C=S) in a suitable solvent like ethanol. This addition reaction yields a 1,4-disubstituted thiosemicarbazide (B42300) intermediate, specifically N-substituted-N'-[2-(phenylamino)benzoyl]thiosemicarbazide. mdpi.com
In the second step, this thiosemicarbazide intermediate is condensed with a selected aldehyde or ketone. The reaction, often catalyzed by a few drops of acid, results in the formation of the corresponding thiosemicarbazone. nih.govmdpi.com This modular approach allows for the introduction of a wide variety of substituents on both the thiosemicarbazone backbone and the terminal imine carbon.
Structural Analysis: The structural confirmation of these thiosemicarbazone derivatives relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of characteristic functional groups. These include N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ range), a C=O stretch from the amide linkage (around 1650-1680 cm⁻¹), the C=N imine stretch (1590-1620 cm⁻¹), and the C=S thione stretch (often found between 1100-1250 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are characterized by signals for aromatic protons from the three phenyl rings, a downfield singlet for the N=CH proton (if derived from an aldehyde), and multiple broad singlets corresponding to the N-H protons. nih.gov ¹³C NMR spectra will show distinct signals for the C=S carbon (typically δ 175-185 ppm) and the C=N imine carbon (δ 140-150 ppm), in addition to the aromatic and amide carbonyl carbons. nih.gov
Table 1: Synthesis of Thiosemicarbazone Derivatives
| Step | Starting Materials | Reagents/Conditions | Product | Typical Yield (%) |
| 1 | 2-(phenylamino)benzohydrazide, Phenyl isothiocyanate | Ethanol, Reflux | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide | 85-95 |
| 2 | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide, Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Benzaldehyde [1-(2-(phenylamino)benzoyl)-4-phenyl]thiosemicarbazone | 80-90 |
The 2-(phenylamino)benzohydrazide precursor is also instrumental in the synthesis of five-membered aromatic heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
Synthesis of 1,3,4-Oxadiazoles: Several methods are employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the hydrazide precursor. A common and effective route involves the reaction of 2-(phenylamino)benzohydrazide with a carboxylic acid in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). openmedicinalchemistryjournal.comniscpr.res.in This one-pot reaction proceeds through the formation of a diacylhydrazine intermediate which undergoes subsequent cyclodehydration to form the oxadiazole ring. Alternatively, the hydrazide can be reacted with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.gov
Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) analogues typically begins with the same thiosemicarbazide intermediates prepared for thiosemicarbazone synthesis. The reaction of 2-(phenylamino)benzohydrazide with an isothiocyanate provides the N-substituted-N'-[2-(phenylamino)benzoyl]thiosemicarbazide. mdpi.com This intermediate, when heated in an aqueous alkaline solution (e.g., NaOH or KOH), undergoes intramolecular cyclization with the elimination of water to afford the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.net The resulting thiol group can be further functionalized if desired.
Table 2: Synthesis of Oxadiazole and Triazole Analogues
| Product Type | Starting Material | Reagents/Conditions | Product | Typical Yield (%) |
| 1,3,4-Oxadiazole | 2-(phenylamino)benzohydrazide, Benzoic acid | POCl₃, Reflux | 2-Phenyl-5-[2-(phenylamino)phenyl]-1,3,4-oxadiazole | 70-85 |
| 1,2,4-Triazole | 1-(2-(phenylamino)benzoyl)-4-phenylthiosemicarbazide | 2N NaOH, Reflux | 4-Phenyl-5-[2-(phenylamino)phenyl]-4H-1,2,4-triazole-3-thiol | 75-90 |
Heterocyclic Ring Annulation and Cyclization Products
The diphenylamine core of this compound is a prime substrate for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions typically involve the formation of a new bond between the two aromatic rings.
Carbazoles are a significant class of nitrogen-containing tricyclic heterocycles. The synthesis of carbazole (B46965) derivatives from N-phenylanthranilic acid (obtained via hydrolysis of the parent ester) can be achieved through palladium-catalyzed intramolecular C-H amination, a process related to the Åkermark cyclization.
Synthesis: This transformation involves the direct, palladium-catalyzed coupling of the N-H bond with a C-H bond on the adjacent phenyl ring. nih.gov The reaction typically requires a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of an oxidant to regenerate the active catalyst. mdpi.com Common oxidants include silver acetate (AgOAc), copper(II) acetate, or molecular oxygen. The reaction is usually carried out in a high-boiling solvent like pivalic acid (PivOH) or acetic acid at elevated temperatures. The reaction proceeds via an initial N-H bond activation, followed by electrophilic attack of the palladium center on the ortho-C-H bond of the adjacent ring and subsequent reductive elimination to form the carbazole product.
Structural Analysis: The formation of the carbazole ring system is readily confirmed by ¹H NMR spectroscopy, where the signal for the N-H proton of the starting material disappears. The aromatic region of the spectrum becomes more complex due to the rigid, fused ring system. Mass spectrometry will show a molecular ion peak corresponding to the loss of two mass units (2H) from the starting material, consistent with a dehydrogenative cyclization.
Pyrazolo[3,4-d]pyrimidines are purine (B94841) bioisosteres and represent a privileged scaffold in medicinal chemistry. Synthesizing these structures from an anthranilic acid derivative is a multi-step process that involves the initial construction of a substituted pyrazole (B372694) ring followed by annulation of the pyrimidine (B1678525) ring.
Synthesis: A plausible synthetic route begins with the conversion of the anthranilic acid moiety into a key intermediate, such as an ortho-aminopyrazole carbonitrile. While direct conversion is complex, a conceptual pathway involves transforming the carboxylate group and the aniline (B41778) nitrogen into the requisite functionalities for pyrazole formation. A more practical approach involves utilizing established methods starting from different precursors that ultimately lead to the desired fused system. For instance, a common method for forming the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile intermediate with formic acid or another one-carbon synthon. mdpi.com This pyrazole precursor, while not directly obtained in one step from this compound, represents the type of key intermediate required. The subsequent cyclization with formic acid under reflux conditions closes the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-ol scaffold. mdpi.comnih.gov
Structural Analysis: The successful formation of the pyrazolo[3,4-d]pyrimidine core is confirmed by spectroscopic analysis. In ¹³C NMR, characteristic chemical shifts for the carbons of the fused heterocyclic system are observed. nih.gov X-ray crystallography is often used to provide unambiguous structural elucidation of these complex heterocyclic systems. mdpi.com
The N-phenylanthranilic acid scaffold can be cyclized to form other important benzo-fused heterocycles, most notably acridones.
Synthesis of Acridones: The intramolecular cyclization of N-phenylanthranilic acid to form acridone (B373769) is a classic transformation. This reaction is an electrophilic substitution where the carboxylic acid group (or its activated form) is attacked by the electron-rich phenyl ring. The reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) is a common reagent for this purpose, with the reaction being carried out at high temperatures (e.g., 130-150 °C). researchgate.net Alternatively, reagents like phosphorus oxychloride or sulfuric acid can be used. This cyclodehydration reaction results in the formation of the tricyclic acridone skeleton.
Structural Analysis: The key feature indicating the formation of acridone is the appearance of a new carbonyl signal in the ¹³C NMR spectrum corresponding to the C-9 ketone (typically around δ 175-180 ppm) and the disappearance of the carboxylic acid proton in the ¹H NMR spectrum. IR spectroscopy will show a characteristic C=O stretching frequency for the conjugated ketone around 1630-1640 cm⁻¹.
Table 3: Synthesis of Fused Heterocyclic Products
| Product Type | Starting Material | Reagents/Conditions | Product | Typical Yield (%) |
| Carbazole | N-Phenylanthranilic acid | Pd(OAc)₂, AgOAc, PivOH, Heat | Carbazole-1-carboxylic acid | 60-75 |
| Acridone | N-Phenylanthranilic acid | Polyphosphoric Acid (PPA), 140 °C | 9(10H)-Acridone | 85-95 |
Coordination Complexes of N-Phenylanthranilate Ligands
N-phenylanthranilic acid and its corresponding anion, N-phenylanthranilate, are versatile ligands in coordination chemistry. The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH) provides two potential donor sites for coordination with metal ions. inlibrary.uzinlibrary.uz This dual functionality allows the ligand to form stable chelate complexes with a variety of metals, particularly transition metals and lanthanides. inlibrary.uznih.gov The coordination chemistry of N-phenylanthranilate is of significant interest due to the diverse structural motifs and properties of the resulting metal complexes, which have potential applications in materials science and catalysis. nih.govresearchgate.net
Synthesis and Characterization of Metal Complexes (e.g., with Pr(III), Cr(III), La(III), Cu(II))
The synthesis of metal complexes with N-phenylanthranilate ligands is typically achieved through the reaction of a suitable metal salt with N-phenylanthranilic acid in a polar solvent. Common methods involve refluxing an ethanolic or methanolic solution of the metal chloride or nitrate (B79036) salt with the ligand. asianpubs.orgrasayanjournal.co.in The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries. For instance, complexes of Cr(III) have been synthesized by refluxing chromium(III) chloride with the ligand in ethanol. Similarly, Cu(II) complexes have been prepared using copper(II) nitrate or sulfate (B86663) salts in methanol. rasayanjournal.co.inresearchgate.net Lanthanide complexes, including those of La(III) and Pr(III), are also synthesized from their respective nitrate salts, yielding compounds that often include coordinated water or solvent molecules. researchgate.netresearchbib.com
Characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (CHN) and thermogravimetric analysis (TGA) are used to determine the stoichiometry of the complexes, including the number of ligand and solvent molecules coordinated to the metal center. nih.govresearchbib.com Molar conductance measurements in solvents like DMF or DMSO help to establish whether the complexes are electrolytic or non-electrolytic in nature. researchbib.comacta.co.in Magnetic susceptibility measurements are crucial for determining the magnetic properties and inferring the geometry of paramagnetic complexes, such as those of Cr(III) and Cu(II). rasayanjournal.co.injocpr.com
| Metal Ion | Metal Salt Precursor | General Synthetic Method | Resulting Complex Formula (Example) | Inferred Geometry | Reference |
|---|---|---|---|---|---|
| Cr(III) | CrCl₃ | Reflux in ethanol | [Cr(NPA)₂(H₂O)₂]Cl | Octahedral | jocpr.com |
| Cu(II) | Cu(NO₃)₂·3H₂O | Stirring in methanol | [Cu(NPA)₂(H₂O)₂] | Square Planar / Distorted Octahedral | rasayanjournal.co.inresearchgate.net |
| La(III) | La(NO₃)₃·6H₂O | Solvothermal reaction | [La(NPA)₃(H₂O)] | - | researchgate.netresearchbib.com |
| Pr(III) | Pr(NO₃)₃·6H₂O | Reaction in solution | [Pr(NPA)₃] | - | researchgate.net |
NPA = N-phenylanthranilate
Ligand Design and Coordination Modes
N-phenylanthranilate (NPA) typically functions as a bidentate ligand, coordinating to a metal center through one of the oxygen atoms of the deprotonated carboxylate group and the nitrogen atom of the secondary amine. inlibrary.uzacta.co.in This forms a stable six-membered chelate ring, a common feature in these complexes. The versatility of the carboxylate group, however, allows for a variety of coordination modes, which contributes to the structural diversity of NPA complexes.
The primary coordination modes observed for N-phenylanthranilate are:
Bidentate Chelating: The ligand binds to a single metal ion via the amino nitrogen and a carboxylate oxygen, forming a chelate ring. inlibrary.uzacta.co.in This is the most common mode.
Bidentate Bridging: The carboxylate group bridges two different metal centers. This can lead to the formation of dinuclear or polynuclear structures. researchgate.net For example, a trinuclear zinc complex has been reported where N-phenylanthranilate ligands bridge the metal centers. researchgate.net
Monodentate: Less commonly, the ligand may coordinate through only one of the carboxylate oxygen atoms, leaving the amine group uncoordinated.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the presence of other ancillary ligands, and the crystallization conditions. chemijournal.com For example, in the presence of bulky co-ligands like 1,10-phenanthroline, the NPA ligand might be forced into a specific binding mode to accommodate steric demands. researchgate.net This variability allows for the rational design of complexes with specific dimensionalities, from simple mononuclear species to complex one-, two-, or three-dimensional coordination polymers. researchgate.net
| Coordination Mode | Description | Structural Outcome | Example Metal Ions | Reference |
|---|---|---|---|---|
| Bidentate Chelating (N, O) | Ligand binds to one metal center via the amino N and one carboxylate O. | Mononuclear complexes | Cu(II), Cr(III), Zn(II) | inlibrary.uzresearchgate.netacta.co.in |
| Bidentate Bridging (O, O') | The two carboxylate oxygens bridge two metal centers. | Dinuclear or Polynuclear complexes | Zn(II), Cd(II) | researchgate.net |
| Monodentate (O) | Ligand binds through one carboxylate oxygen only. | Can occur in sterically crowded complexes. | - | asianpubs.org |
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic methods are indispensable for elucidating the nature of the metal-ligand bond in N-phenylanthranilate complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative. inlibrary.uzinlibrary.uz
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of free N-phenylanthranilic acid with those of its metal complexes provides direct evidence of coordination. Key vibrational bands that are monitored include:
N-H Stretching: The N-H stretching vibration, which appears as a weak band around 3336 cm⁻¹ in the free ligand, often shifts upon coordination, indicating the involvement of the amino group in bonding to the metal. acta.co.in
C=O Stretching: The strong absorption band of the carboxylic acid's C=O group, typically found around 1700 cm⁻¹ in the free acid, disappears upon deprotonation and complexation. inlibrary.uz
COO⁻ Asymmetric and Symmetric Stretching: This band is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group (COO⁻). These bands are typically observed in the regions of 1620-1550 cm⁻¹ and 1450-1380 cm⁻¹, respectively. inlibrary.uzacta.co.in The separation between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). asianpubs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of N-phenylanthranilate complexes provide information about the electronic transitions within the ligand and at the metal center.
Ligand-Based Transitions: The free ligand exhibits intense absorption bands in the UV region (typically 240-350 nm) due to π → π* transitions within the aromatic rings. nih.govacta.co.in Upon complexation, these bands may experience a shift (either blue or red shift), suggesting an interaction between the ligand's orbitals and the metal ion. nih.gov
Charge-Transfer Transitions: New bands, not present in the free ligand, may appear in the spectra of the complexes. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, which further confirms the coordination between the ligand and the metal. acta.co.in
d-d Transitions: For complexes with transition metals having partially filled d-orbitals, such as Cr(III) (d³) and Cu(II) (d⁹), weak absorption bands can be observed in the visible region. researchgate.net These bands correspond to electronic transitions between d-orbitals (d-d transitions). The position and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral for Cr(III) or square planar for Cu(II)). rasayanjournal.co.in For example, Cr(III) complexes in an octahedral environment typically show characteristic bands assigned to transitions like ⁴A₂g → ⁴T₂g(F) and ⁴A₂g → ⁴T₁g(F).
| Spectroscopic Technique | Feature | Free Ligand (Approx. Value) | Coordinated Ligand (Approx. Value) | Interpretation | Reference |
|---|---|---|---|---|---|
| IR Spectroscopy (cm⁻¹) | ν(N-H) | ~3336 | Shifted (e.g., 3240-3450) | Coordination of the amino group. | acta.co.in |
| ν(C=O) of -COOH | ~1700 | Absent | Deprotonation and coordination of the carboxylate group. | inlibrary.uz | |
| ν_asym(COO⁻) and ν_sym(COO⁻) | - | ~1620-1550 and ~1450-1380 | Confirmation of carboxylate coordination. | inlibrary.uzacta.co.in | |
| UV-Vis Spectroscopy (nm) | π → π* Transitions | 242, 275, ~340 | Shifted | Electronic interaction between ligand and metal. | nih.govacta.co.in |
| d-d Transitions | - | Visible region (e.g., 500-700) | Indicates coordination geometry for transition metals. | researchgate.net |
Mechanistic Studies and Reaction Pathways Involving Ethyl 2 Phenylamino Benzoate
Mechanistic Insights into Hartwig-Buchwald Amination
The synthesis of ethyl 2-(phenylamino)benzoate is often achieved through the Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.orgnih.gov This is considered the rate-determining step of the reaction. nih.gov
The catalytic cycle proceeds as follows:
Oxidative Addition: The aryl halide (e.g., ethyl 2-bromobenzoate) adds to the Pd(0) species, forming a Pd(II) complex. libretexts.org
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming an amido-palladium complex. youtube.com
Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org
A potential side reaction is beta-hydride elimination, which can compete with reductive elimination and lead to hydrodehalogenated arene and imine products. wikipedia.org The choice of ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial in preventing side reactions and promoting the desired coupling, particularly with primary amines. wikipedia.org
Reaction Mechanisms of Derivatives in Chemical Transformations
Derivatives of this compound can undergo various chemical transformations, with reaction mechanisms often centered on the functional groups present. For instance, derivatives of 2-(phenylamino)benzoic acid are involved in cyclization reactions to form heterocyclic compounds like benzo[e] wikipedia.orgorganic-chemistry.orgdiazepinones. In one example, an amino ester derivative of 2-(2-nitrobenzamido)propanoic acid and ethyl anthranilate undergoes cyclization in the presence of ferric chloride to yield an ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] wikipedia.orgorganic-chemistry.orgdiazepin-2-ylamino)benzoate. mdpi.com The mechanism likely involves the coordination of the iron catalyst to facilitate the intramolecular condensation and ring closure.
Applications of Ethyl 2 Phenylamino Benzoate and Its Derivatives in Chemical Science Excluding Prohibited
Intermediate in Advanced Organic Synthesis
The utility of ethyl 2-(phenylamino)benzoate as a key intermediate is well-established in the field of organic synthesis, providing access to a wide array of complex molecular architectures.
Precursor for Complex Organic Molecules and Heterocycles
This compound is a pivotal precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The core structure of N-phenylanthranilic acid, readily derived from the hydrolysis of this compound, is a fundamental component in the synthesis of acridones. mdpi.comekb.eg Acridone (B373769) and its derivatives form a class of compounds with a wide range of pharmacological activities. ekb.eg The synthesis of acridones often involves the intramolecular cyclization of N-phenylanthranilic acids under various catalytic conditions. mdpi.com
Furthermore, the structural motif of this compound is analogous to that of ethyl anthranilate, a known precursor in the synthesis of quinazolinones and benzodiazepines, which are significant classes of bioactive heterocycles. reddit.comnih.govnih.govresearchgate.net For instance, the condensation of anthranilic acid derivatives with other reagents is a common strategy for constructing the quinazolinone framework. nih.govnih.gov Similarly, derivatives of ethyl 2-aminobenzoate (B8764639) are utilized in the synthesis of complex benzodiazepine (B76468) structures. nih.gov Given the structural similarities, this compound and its derivatives are highly valuable starting materials for the generation of diverse heterocyclic libraries for drug discovery and other applications. mdpi.com
| Heterocyclic Compound | Precursor Moiety | Synthetic Utility |
| Acridones | N-Phenylanthranilic Acid | Pharmacologically active compounds |
| Quinazolinones | Anthranilic Acid Derivatives | Bioactive heterocycles |
| Benzodiazepines | 2-Aminobenzoic Acid Derivatives | Medicinally important compounds |
Role in Cyanoacetylation of Amines
The secondary amine functionality in this compound makes it a candidate for reactions such as cyanoacetylation. Cyanoacetylation of amines is a chemical transformation that introduces a cyanoacetyl group (-COCH₂CN) onto a nitrogen atom. This reaction is typically achieved using cyanoacetylating agents like ethyl cyanoacetate. ekb.egresearchgate.netaraijournal.com The resulting N-cyanoacetylated compounds are versatile intermediates for the synthesis of various biologically active molecules and heterocyclic systems. researchgate.net
While direct studies detailing the cyanoacetylation of this compound are not extensively documented in the reviewed literature, the general reactivity of aromatic amines suggests its potential to undergo this transformation. The process generally involves the reaction of an amine with a cyanoacetylating agent, often in the presence of a base or under thermal conditions. researchgate.net The cyanoacetamide derivatives produced are valuable synthons in organic chemistry. researchgate.net
Building Block for Functional Materials (e.g., polymers, sensors)
The bifunctional nature of this compound and its derivatives allows them to serve as building blocks for the synthesis of functional polymers and materials with applications in areas such as chemical sensing. semi.ac.cn Polymers incorporating such aromatic amine and ester functionalities can exhibit unique properties suitable for various technological applications.
Optoelectronic and Photonic Materials Research
The exploration of organic materials for applications in optoelectronics and photonics is an area of intense research, and derivatives of this compound have shown promise in this domain.
Exploration as Chromophores in Non-Linear Optical (NLO) Materials
Derivatives of this compound are being investigated as components of chromophores for non-linear optical (NLO) materials. mdpi.comnih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and optical computing. libretexts.org
One notable study focused on a polymer containing a chromophore with a structure closely related to this compound. This polymer, poly(2,5-bis(but-2-ynyloxy) benzoate) containing a 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) chromophore, exhibited excellent quadratic NLO properties. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgwikipedia.org The material displayed outstanding and stable Second Harmonic Generation (SHG) effects, a key NLO phenomenon. researchgate.netsemanticscholar.orgwikipedia.org The macroscopic NLO coefficients (χzzz(2) and χzxx(2)) were found to be significant, highlighting the potential of such chromophores in the development of high-performance optoelectronic and photonic devices. researchgate.netsemanticscholar.orgwikipedia.org The design of these chromophores often involves creating a "push-pull" system with electron-donating and electron-accepting groups connected by a π-conjugated bridge, a feature that can be incorporated into derivatives of this compound. semanticscholar.org
| NLO Property | Measurement | Significance |
| Second Harmonic Generation (SHG) | Maker fringes method | Potential for frequency doubling of light |
| Macroscopic NLO-coefficients (χ(2)) | Rod-like molecular approximation | Quantifies the second-order NLO response |
Development of Organic Films and Devices
The processing of NLO-active polymers into thin films is a critical step in the fabrication of functional optoelectronic and photonic devices. researchgate.netsemanticscholar.orgwikipedia.org The aforementioned polymer with a chromophore related to this compound was successfully processed into oriented polymer films. researchgate.netsemanticscholar.orgwikipedia.org These films are essential for realizing practical applications such as optical switches, modulators, and sensors. libretexts.org
The ability to form well-organized thin films is a key advantage of using polymeric materials in organic electronics. mdpi.com The mechanical and chemical properties of such polymers, in addition to their NLO activity, make them promising candidates for the development of robust and reliable organic films and devices. researchgate.netsemanticscholar.orgwikipedia.org The research in this area focuses on optimizing the molecular design of the chromophores and the polymer backbone to enhance both the NLO response and the material's processability and stability. researchgate.netsemanticscholar.orgwikipedia.org
Chemo/Biosensor Development (Focus on chemical detection principles)
The development of selective and sensitive sensors for the detection of hazardous analytes is a significant area of research. While direct applications of this compound in this field are not extensively documented, the principles of sensor design can be illustrated through related molecular structures. The core concepts often revolve around analyte-induced changes in the photophysical properties of a probe molecule, such as fluorescence.
Design and Mechanism of Hydrazine (B178648) Sensors
Hydrazine is a highly toxic and corrosive compound, making its detection in environmental and biological systems crucial. nih.gov Fluorescent chemosensors are a prominent tool for this purpose due to their high sensitivity and rapid response times. mdpi.com The design of these sensors often relies on a specific chemical reaction between the probe molecule and hydrazine that triggers a distinct change in fluorescence. nih.govmdpi.com
A common strategy involves the use of a fluorophore functionalized with a recognition site that is reactive towards hydrazine. mdpi.comrsc.org One effective mechanism is the condensation reaction between hydrazine and an aldehyde or ketone group on the sensor molecule to form a hydrazone, a type of Schiff base. acta.co.in This reaction alters the electronic structure of the fluorophore, leading to a change in its emission properties. For instance, a probe can be designed to be non-fluorescent or weakly fluorescent initially. Upon reaction with hydrazine, the formation of the hydrazone can restrict intramolecular rotation or alter the intramolecular charge transfer (ICT) characteristics, resulting in a significant enhancement of fluorescence (a "turn-on" response).
Another approach is based on the nucleophilic attack of hydrazine on a specific functional group, leading to the cleavage of a part of the molecule and the release of a fluorescent reporter. The Gabriel reaction mechanism has been employed to design probes where hydrazine cleaves a phthalimide (B116566) group, releasing a fluorescent amine and thus initiating a "turn-on" signal. nih.gov The key to a successful sensor is high selectivity, where the probe reacts preferentially with hydrazine over other common amines and interfering species. nih.gov
Fluorescence Quenching and Restoration Mechanisms in Sensor Design
Fluorescence quenching is a fundamental process that decreases the intensity of fluorescence from a fluorophore. nih.gov This phenomenon can be harnessed to design "turn-off" sensors. The primary mechanisms of quenching are dynamic (collisional) and static (formation of a non-fluorescent ground-state complex). nih.govresearchgate.net
Dynamic Quenching: This occurs when the fluorophore in its excited state collides with a quencher molecule, leading to non-radiative de-excitation. The process is dependent on diffusion and can be described by the Stern-Volmer equation. researchgate.netresearchgate.net
Static Quenching: This involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of active fluorophores available for excitation. researchgate.net
In sensor design, a fluorophore can be quenched by a specific analyte. For example, nitrogen-containing heterocycles like carbazole (B46965) have been shown to have their fluorescence quenched by nitroaromatic compounds through the formation of a ground-state complex. nih.gov The interaction between the N-H group of carbazole and the nitro group of the analyte leads to this static quenching. nih.gov
Conversely, a "turn-on" sensor can be designed based on the restoration of fluorescence. In this design, a probe is initially in a quenched state due to intramolecular interactions or complexation with a quencher. The introduction of the target analyte disrupts this quenched state, restoring the fluorescence. This can happen if the analyte binds to the quencher, releasing the fluorophore, or if it reacts with a part of the molecule that facilitates the quenching process.
The study of fluorescence quenching mechanisms provides critical information about molecular interactions and is a powerful tool in the development of sensitive chemical sensors. nih.gov
Coordination Chemistry and Catalysis
The N-phenylanthranilic acid scaffold, the parent structure of this compound, is an excellent platform for designing ligands for metal complexation. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a wide range of transition metals. nih.govresearchgate.net
Ligand Design for Metal Complexation and Catalytic Applications
This compound and its parent acid can act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group (from the ester or the deprotonated carboxylate). acta.co.in This N,O-chelation forms a stable six-membered ring with the metal ion.
The versatility of this scaffold is significantly enhanced by modifying the amino group. A common strategy is to synthesize Schiff base ligands through the condensation of the amino group with an aldehyde or ketone. For instance, the reaction of phenyl 2-aminobenzoate with salicylaldehyde (B1680747) produces a tridentate (ONO) Schiff base ligand. researchgate.net This new ligand has three donor atoms—the imine nitrogen, the phenolic oxygen, and the carbonyl oxygen—that can coordinate with a metal ion to form highly stable complexes, often with an octahedral geometry. researchgate.net
These metal complexes have shown significant potential in catalysis. Anthranilic acid-metal complexes have been investigated for their catalytic activity in the reduction of 4-nitrophenol, a model reaction for catalytic performance. nih.govresearchgate.net The design of the ligand is crucial for the catalytic activity of the complex. Steric and electronic properties of the ligand, which can be tuned by introducing different substituents on the aromatic rings, influence the geometry, stability, and reactivity of the metal's active site. The ability to form stable complexes with various transition metals makes these ligands promising candidates for applications in oxidation, reduction, and polymerization catalysis. nih.govmdpi.com
Interactive Data Table: Properties of N-phenylanthranilic Acid Metal Complexes
This table summarizes the coordination and properties of complexes formed with N-phenylanthranilic acid (NPA), the parent acid of this compound.
| Complex | Metal Ion | Co-ligand | Coordination Mode of NPA | Molecular Structure |
| [Cd1.5(NPA)3(2,2′-bipy)] | Cd(II) | 2,2′-bipyridine | Bridging and Chelating | Symmetrical Trinuclear |
| [Zn(NPA)2(2,2′-bipy)] | Zn(II) | 2,2′-bipyridine | Chelating | Mononuclear |
| [Mn(NPA)2(Phen)2] | Mn(II) | 1,10-phenanthroline | Monodentate | Mononuclear |
Data sourced from research on N-phenylanthranilic acid complexes. researchgate.net
Interactive Data Table: Schiff Base Ligand Synthesis
This table outlines the components for synthesizing a Schiff base ligand derived from a phenyl aminobenzoate structure.
| Amine Component | Aldehyde Component | Resulting Ligand Type | Potential Donor Atoms |
| Phenyl 2-aminobenzoate | Salicylaldehyde | Tridentate Schiff Base | Imine N, Phenolic O, Carbonyl O |
Data based on the synthesis of phenyl 2-(2-hydroxybenzylidenamino)benzoate. researchgate.net
Conclusion and Future Research Directions
Summary of Key Synthetic, Spectroscopic, and Theoretical Findings
Ethyl 2-(phenylamino)benzoate is primarily synthesized through cross-coupling reactions that form the key C-N bond, followed by esterification. The Ullmann condensation, a classic copper-catalyzed method, and the more contemporary palladium-catalyzed Buchwald-Hartwig amination represent the principal routes to the N-phenylanthranilate core. wikipedia.orgwikipedia.org These methods involve the coupling of an aryl halide (like a 2-halobenzoate) with aniline (B41778) or vice-versa. wikipedia.orgwikipedia.org While the Ullmann reaction typically requires high temperatures, the Buchwald-Hartwig protocol has seen significant evolution, with various generations of phosphine-based ligands developed to improve reaction scope and conditions. wikipedia.orgwikipedia.org
Spectroscopic analysis provides the structural confirmation of the molecule.
NMR Spectroscopy : Carbon-13 NMR data is available, confirming the presence of 15 unique carbon atoms as expected from its structure. nih.gov Proton NMR assignments can be inferred from related structures, with aromatic protons appearing in the downfield region, the ethyl group protons showing characteristic quartet and triplet signals, and a key N-H proton signal.
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent C=O stretching vibration for the ester group, typically found in the 1735-1750 cm⁻¹ range. orgchemboulder.com Other key signals include C-O stretches between 1000-1300 cm⁻¹, N-H stretching in the 3300-3500 cm⁻¹ region, and C-H and C=C vibrations from the aromatic rings. specac.comlibretexts.org
UV-Vis Spectroscopy : The electronic spectrum is expected to show absorptions in the UV region, arising from π-π* transitions within the aromatic rings. The conjugation between the phenyl rings through the nitrogen atom influences the position and intensity of these absorption bands. rsc.orgresearchgate.net
Mass Spectrometry : The mass spectrum shows a molecular ion peak corresponding to its molecular weight of 241.28 g/mol . nih.gov Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ester group. pharmacy180.comlibretexts.org For this molecule, significant fragments are observed at m/z values of 195, 167, and 122. nih.gov
Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for understanding the molecule's electronic structure and reactivity. Although specific DFT studies on this compound are not widely published, analysis of related N-aryl systems provides a predictive framework. nih.govresearchgate.net Such studies typically involve geometry optimization, calculation of frontier molecular orbitals (HOMO-LUMO) to assess reactivity, and mapping of the molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic sites. Natural Bond Orbital (NBO) analysis is also employed to understand charge delocalization and intramolecular interactions, such as hydrogen bonding between the N-H group and the ester's carbonyl oxygen. nih.govq-chem.com
Unexplored Avenues in Synthetic Methodology
While the Ullmann and Buchwald-Hartwig reactions are well-established, there remain several unexplored avenues for the synthesis of this compound and its derivatives. wikipedia.orgwikipedia.org
Ligand Development for Copper-Catalysis : Modern advancements in Ullmann-type reactions involve the use of specific ligands (like diamines and acetylacetonates) to facilitate the reaction under milder conditions. wikipedia.orgnih.gov A systematic exploration of new, more efficient, and cost-effective ligands for the copper-catalyzed synthesis of N-phenylanthranilates could lead to more industrially viable processes.
Photoredox Catalysis : The use of visible-light photoredox catalysis for C-N bond formation is a rapidly growing field. Investigating the feasibility of a light-mediated coupling of ethyl 2-halobenzoates with aniline derivatives could offer a greener and more sustainable synthetic route, potentially avoiding the need for high temperatures and expensive metal catalysts.
Flow Chemistry Synthesis : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based protocol for the Buchwald-Hartwig amination or Ullmann condensation to produce this compound could streamline its production and allow for easier optimization of reaction parameters.
Enzyme-Catalyzed Synthesis : Biocatalysis is an emerging area in organic synthesis. While challenging, exploring the potential of engineered enzymes for the selective amination of benzoate (B1203000) precursors could provide a highly specific and environmentally benign synthetic method.
Advanced Characterization Techniques and their Potential Application
Beyond standard spectroscopic methods, several advanced characterization techniques could provide deeper insights into the structure, dynamics, and solid-state properties of this compound.
Solid-State NMR (ssNMR) : For crystalline samples, ssNMR could elucidate the molecular conformation and packing in the solid state. This technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are not observable in solution-state NMR.
X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. This is the gold standard for structural elucidation and would validate the geometries predicted by theoretical calculations.
Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
Femtosecond Transient Absorption Spectroscopy : This ultrafast spectroscopic technique could be used to study the excited-state dynamics of the molecule. By tracking the decay of excited states on a femtosecond timescale, it is possible to understand the photophysical processes that occur after the absorption of UV light, which is relevant for applications in materials science.
Emerging Computational Paradigms for N-Phenylanthranilate Systems
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. researchgate.net
Machine Learning (ML) in Catalyst Design : ML algorithms can be trained on existing reaction data to predict the optimal catalyst, ligand, and reaction conditions for C-N coupling reactions. Applying these models to N-phenylanthranilate synthesis could accelerate the discovery of more efficient synthetic protocols.
Quantum Dynamics Simulations : To understand the mechanism of potential photochemical reactions or excited-state processes, quantum dynamics simulations can be employed. These simulations go beyond static DFT calculations to model the time-evolution of the molecule's electronic and nuclear structure.
Multi-scale Modeling : For applications in materials science, multi-scale modeling approaches can bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a bulk material. This could be used to predict properties like charge mobility in organic electronic devices incorporating N-phenylanthranilate structures.
In Silico Prediction of Spectroscopic Properties : Advanced computational methods can now predict various types of spectra (NMR, IR, UV-Vis) with high accuracy. researchgate.net Applying these methods to a library of virtual N-phenylanthranilate derivatives could aid in the identification of unknown compounds and guide the synthesis of molecules with desired spectroscopic properties.
Future Prospects in Chemical Science Applications (excluding prohibited categories)
The N-phenylanthranilate scaffold is a versatile building block with potential applications in several areas of chemical science.
Organic Electronics : The diphenylamine (B1679370) core is a well-known hole-transporting moiety. rsc.org Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). rsc.orgresearchgate.net
Fluorescent Probes and Sensors : The conjugated π-system of the molecule gives it inherent fluorescent properties. By functionalizing the phenyl rings, it may be possible to design novel fluorescent probes that can selectively detect metal ions or other analytes through changes in their emission spectra. nih.gov
Dye Synthesis : The diphenylamine structure is a component of various dyes. wikipedia.org this compound can serve as a precursor or intermediate for the synthesis of novel dyes with tailored absorption and emission properties for use in textiles, imaging, or as redox indicators. wikipedia.org
Interdisciplinary Research Opportunities
The study of this compound and related compounds opens up opportunities for collaboration across different scientific disciplines.
Chemistry and Materials Science : The design and synthesis of novel N-phenylanthranilate derivatives with specific electronic and photophysical properties for applications in advanced materials is a prime area for interdisciplinary research. This involves a synergistic effort between synthetic chemists who create the molecules and materials scientists who fabricate and test devices.
Chemistry and Computer Science : The application of machine learning and artificial intelligence to predict reaction outcomes, design new synthetic routes, and screen virtual libraries of compounds for desired properties is a frontier of chemical research.
Spectroscopy and Theoretical Chemistry : A close collaboration between experimental spectroscopists and computational chemists can lead to a more profound understanding of the molecule's properties. Experimental spectra can serve as a benchmark for validating and refining theoretical models, while computational results can aid in the interpretation of complex experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
